molecular formula C10H20FNO B13312981 1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

Cat. No.: B13312981
M. Wt: 189.27 g/mol
InChI Key: VWZLIHBZZULCTP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol typically involves the reaction of 2,4-dimethylpiperidine with a fluorinated alcohol under specific conditions. The reaction may require the use of a base to facilitate the nucleophilic substitution reaction. Common bases used in such reactions include sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions may require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohol derivatives.

Scientific Research Applications

1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-Dimethylpiperidin-1-yl)-3-chloropropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.

    1-(2,4-Dimethylpiperidin-1-yl)-3-bromopropan-2-ol: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-(2,4-Dimethylpiperidin-1-yl)-3-fluoropropan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications.

Properties

Molecular Formula

C10H20FNO

Molecular Weight

189.27 g/mol

IUPAC Name

1-(2,4-dimethylpiperidin-1-yl)-3-fluoropropan-2-ol

InChI

InChI=1S/C10H20FNO/c1-8-3-4-12(9(2)5-8)7-10(13)6-11/h8-10,13H,3-7H2,1-2H3

InChI Key

VWZLIHBZZULCTP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(C(C1)C)CC(CF)O

Origin of Product

United States

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